5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone
Overview
Description
5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone is a useful research compound. Its molecular formula is C18H14F3NO2 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques : 3(2H)-furanones, including compounds similar to 5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone, have been synthesized through various methods. One study describes a serendipitous synthesis involving reactions like nucleophilic acyl substitution and ring closure, highlighting the compound's potential in synthetic chemistry applications (Picado, Li, & Dieter, 2016).
Photophysical Properties : The photophysical properties of certain furanone derivatives have been studied for their potential in creating novel fluorescent organic dyes. These studies involve absorption and emission spectroscopy and quantum chemical calculations, indicating possible applications in bio-analytical fields (Varghese et al., 2015).
Photochemical Reactions : Research into the photochemical rearrangement of phenylated oxepinones into furanones has been conducted, indicating potential applications in photochemistry (Hoshi, Hagiwara, & Uda, 1979).
Synthesis of Novel Compounds : Studies have been conducted on the reactions of furanone derivatives, leading to the synthesis of various novel compounds. This research highlights the role of these chemicals in the development of new materials with potential pharmaceutical applications (Gajdoš, Miklovič, & Krutošíková, 2006).
Catalytic Applications : There is research into the use of transition metal complexes for catalyzing the preparation of 3(2H)-furanones from various starting materials, indicating potential applications in catalysis and material science (Inoue et al., 1989).
Aroma Chemicals : Furanone derivatives, such as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), are key flavor compounds in many fruits and are used extensively by the food industry. They are synthesized enzymatically in fruits and also produced synthetically for industrial use (Schwab, 2013).
Antibacterial Applications : Some furanone derivatives have been studied for their potential to inhibit biofilm formation on surfaces, indicating possible applications in antibacterial coatings or treatments (Zhen-long, 2008).
Cyclooxygenase-2 Inhibition : A class of furanone derivatives has been studied for its potential as cyclooxygenase-2 inhibitors, indicating potential pharmaceutical applications in treating inflammation and pain (Shin et al., 2004).
Properties
IUPAC Name |
5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]furan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-22-17-14(11-7-9-13(10-8-11)18(19,20)21)15(23)16(24-17)12-5-3-2-4-6-12/h2-10,16,22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTVANDMTMJLII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.